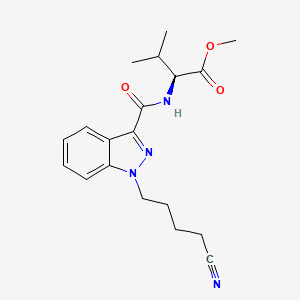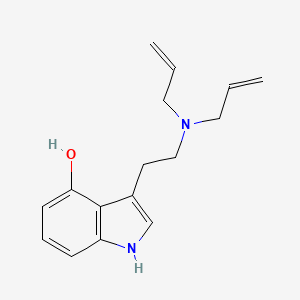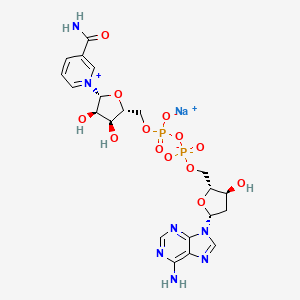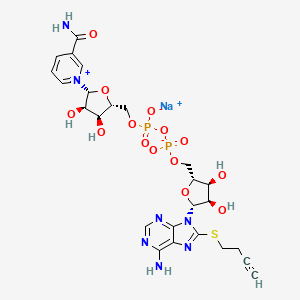
Myricetin 3-O-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myricetin 3-O-glucoside, also known as Myricetin 3-β-D-glucopyranoside, is a flavonol glycoside derived from myricetin. It is commonly found in various plants, including Tibouchina paratropica. This compound is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and antileishmanial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of myricetin 3-O-glucoside typically involves the glycosylation of myricetin. One common method is the enzymatic glycosylation using glycosyltransferases. For instance, the enzyme UGT78D1 can catalyze the transfer of glucose to myricetin, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, including the use of engineered microorganisms that express the necessary glycosyltransferases. This method allows for the large-scale production of the compound with high specificity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Myricetin 3-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophilic reagents that can replace the hydroxyl groups on the flavonol structure.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Myricetin 3-O-glucoside shares structural similarities with other flavonol glycosides, such as quercetin 3-O-glucoside and kaempferol 3-O-glucoside. it is unique in its specific biological activities and higher antioxidant capacity .
Comparación Con Compuestos Similares
Quercetin 3-O-glucoside: Known for its anti-inflammatory and anticancer properties.
Kaempferol 3-O-glucoside: Exhibits antioxidant and cardioprotective effects.
Myricitrin: Another glycoside of myricetin with potent anti-inflammatory and neuroprotective activities.
Propiedades
Fórmula molecular |
C21H20O13 |
|---|---|
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21?/m1/s1 |
Clave InChI |
FOHXFLPXBUAOJM-OWORMUAASA-N |
SMILES isomérico |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B10855475.png)
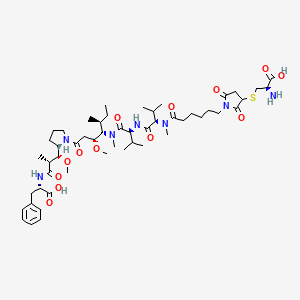
![5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid](/img/structure/B10855490.png)
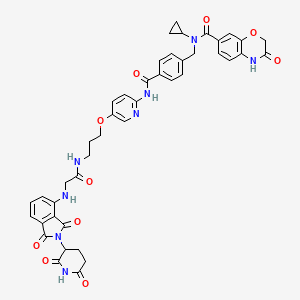
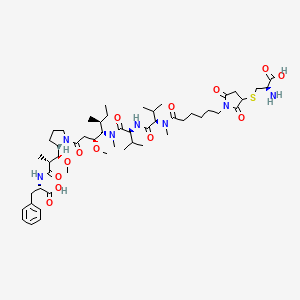
![(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855516.png)
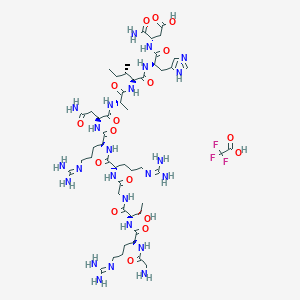
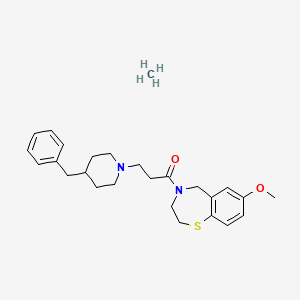
![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B10855535.png)
